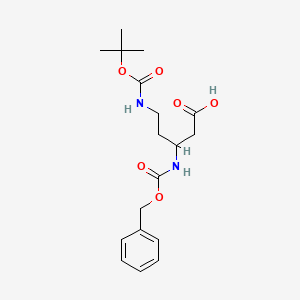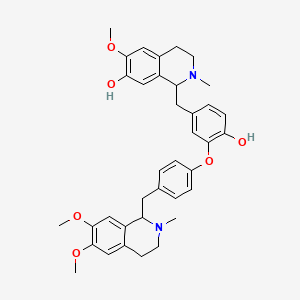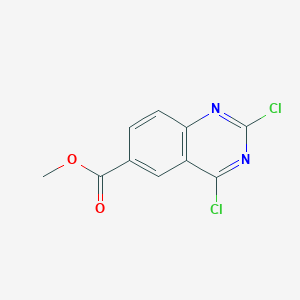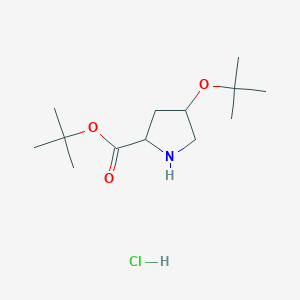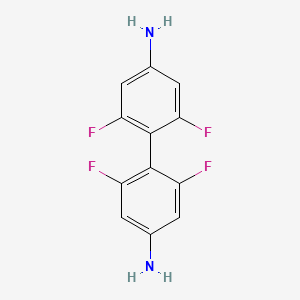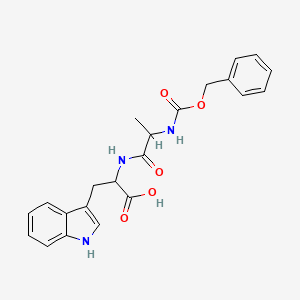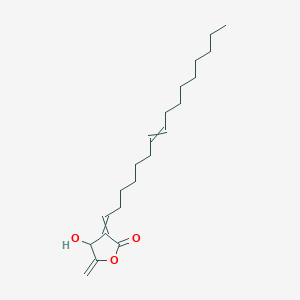
Isoobtusilactone B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoobtusilactone B is a naturally occurring butanolide, a type of lactone, which has been isolated from various plant species. This compound has garnered significant interest due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isoobtusilactone B typically involves the use of starting materials such as cinnamic acid derivatives. The synthetic route often includes steps like esterification, cyclization, and oxidation. For instance, one common method involves the esterification of cinnamic acid followed by cyclization to form the lactone ring, and subsequent oxidation to yield this compound .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnological methods, such as the use of plant cell cultures, have shown promise in producing this compound on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions
Isoobtusilactone B undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into more oxidized derivatives.
Reduction: Reduction reactions can yield less oxidized forms of the compound.
Substitution: This compound can undergo substitution reactions, particularly at the lactone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions typically involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted lactones with different functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: Isoobtusilactone B has shown significant activity against various biological targets, making it a subject of interest in biochemical studies.
Medicine: Its anticancer properties have been demonstrated in several studies, where it induces apoptosis in cancer cells.
Wirkmechanismus
The mechanism by which isoobtusilactone B exerts its effects involves several molecular targets and pathways:
Apoptosis Induction: this compound induces apoptosis in cancer cells through the mitochondrial pathway, involving the release of cytochrome c and activation of caspases.
Reactive Oxygen Species (ROS) Generation: The compound increases the production of ROS, which leads to oxidative stress and cell death in cancer cells.
Inhibition of Enzymes: This compound inhibits various enzymes involved in inflammation and microbial growth.
Vergleich Mit ähnlichen Verbindungen
Isoobtusilactone B is often compared with other butanolides such as:
- Obtusilactone A
- Isoobtusilactone A
- Epilitsenolide C1
- Epilitsenolide C2
Uniqueness
This compound stands out due to its unique combination of biological activities and its specific mechanism of inducing apoptosis through the mitochondrial pathway. While other butanolides also exhibit biological activities, the specific pathways and targets of this compound provide it with distinct advantages in certain applications .
Eigenschaften
Molekularformel |
C21H34O3 |
|---|---|
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
3-hexadec-7-enylidene-4-hydroxy-5-methylideneoxolan-2-one |
InChI |
InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-20(22)18(2)24-21(19)23/h10-11,17,20,22H,2-9,12-16H2,1H3 |
InChI-Schlüssel |
RWMHGSZPUZTJHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCC=C1C(C(=C)OC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


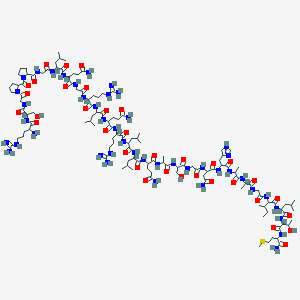
![1-[6-(3-Nitrophenyl)imidazo[2,1-b]thiazol-5-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13390704.png)
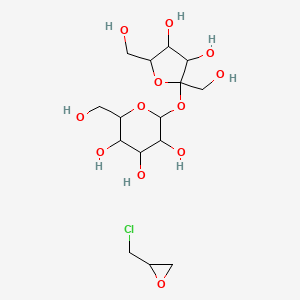
![[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-(3-aminopyrrolidin-1-yl)methanone;dihydrochloride](/img/structure/B13390718.png)
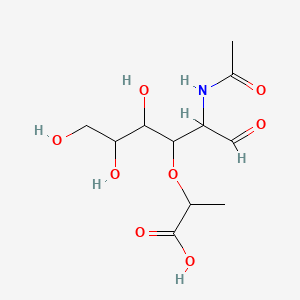
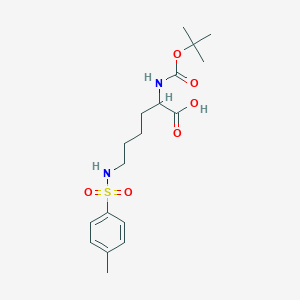
![[3,6-Dihydroxy-4,5-bis(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate](/img/structure/B13390737.png)
